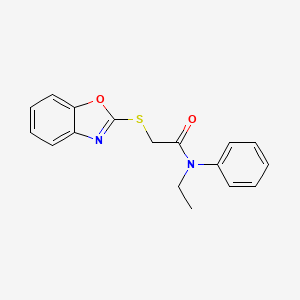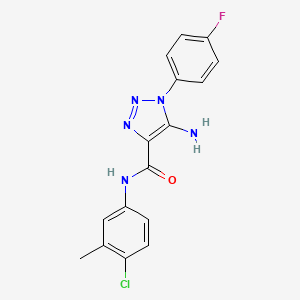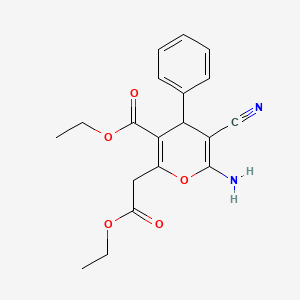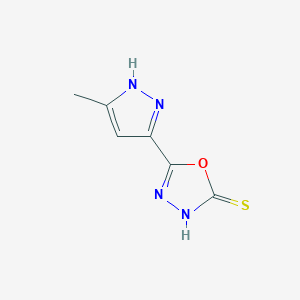![molecular formula C22H21ClO6 B5152907 isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5152907.png)
isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
Isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a selective and potent inhibitor of GSK-3, which is a serine/threonine kinase that plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, this compound can modulate the activity of downstream signaling pathways, such as the Wnt/β-catenin pathway, which is involved in the regulation of stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on stem cell differentiation, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines and to enhance insulin sensitivity in adipocytes. Additionally, this compound has been shown to have anti-tumor effects in several types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its selectivity and potency as a GSK-3 inhibitor. This compound has been shown to have minimal off-target effects and to be effective at low concentrations. However, one limitation of this compound is its relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in a variety of applications. Additionally, further research is needed to elucidate the precise mechanisms by which this compound modulates stem cell differentiation and other cellular processes. Finally, the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and diabetes, warrant further investigation.
Synthesemethoden
The synthesis of isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves several steps, including the reaction of 2-chlorophenol with 7-hydroxy-4H-chromen-4-one to form 3-(2-chlorophenoxy)-4H-chromen-4-one. The resulting compound is then reacted with isobutyl 2-bromoacetate to form this compound. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
Isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been widely used in scientific research, particularly in the field of stem cell research. This compound has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting GSK-3. Additionally, this compound has been used to promote neural differentiation of stem cells and to enhance the survival and differentiation of dopaminergic neurons.
Eigenschaften
IUPAC Name |
2-methylpropyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO6/c1-13(2)11-27-22(25)14(3)28-15-8-9-16-19(10-15)26-12-20(21(16)24)29-18-7-5-4-6-17(18)23/h4-10,12-14H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQYNGRTFEVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

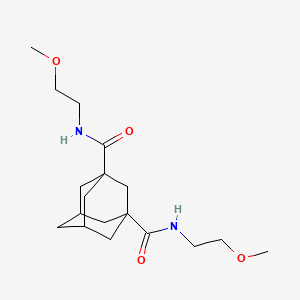
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
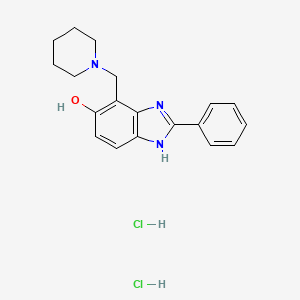
![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)
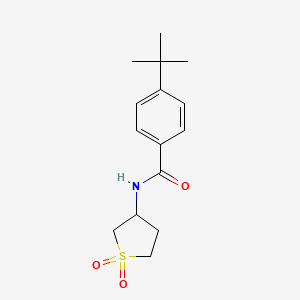
![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5152863.png)
![7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5152878.png)
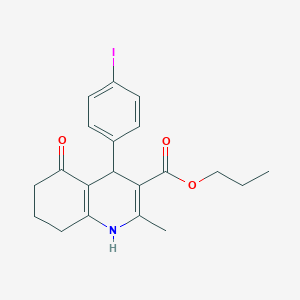
![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)
